3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide
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Overview
Description
3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide is an organic compound with a complex structure that includes nitrobenzamido and pyridinyl groups
Preparation Methods
The synthesis of 3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzoyl chloride with 4-aminopyridine to form an intermediate, which is then further reacted with 3-nitrobenzoyl chloride to yield the final product. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-nitro-N-[4-(3-nitrobenzamido)pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
3-nitrobenzamide: A simpler compound with similar nitro functionality but lacking the pyridinyl group.
4-nitro-N-(3-pyridinyl)benzamide: Another compound with a similar structure but different positioning of the nitro and pyridinyl groups.
3-nitro-N-(4-(trifluoromethyl)phenyl)benzamide: A compound with a trifluoromethyl group instead of the nitrobenzamido group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-3-1-5-14(9-12)23(27)28)21-16-7-8-20-11-17(16)22-19(26)13-4-2-6-15(10-13)24(29)30/h1-11H,(H,22,26)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMENASLIJPIDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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